molecular formula C17H20N2S.ClH<br>C17H21ClN2S B000255 Promethazine hydrochloride CAS No. 58-33-3

Promethazine hydrochloride

Cat. No.: B000255
CAS No.: 58-33-3
M. Wt: 320.9 g/mol
InChI Key: XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Description

Promethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of compounds. It is widely used for its sedative, antiemetic, and antihistaminic properties. This compound is commonly prescribed to treat allergies, motion sickness, nausea, and vomiting. It is also used as a preoperative sedative and to enhance the effects of analgesics .

Mechanism of Action

Target of Action

Promethazine hydrochloride primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These targets play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .

Mode of Action

This compound acts as an antagonist to these receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .

Biochemical Pathways

This compound affects several biochemical pathways due to its broad receptor antagonism. It is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .

Pharmacokinetics

This compound is almost completely absorbed from the gut and metabolized by hydroxylation (involving the hepatic enzyme CYP 2D6) and sulphoxidation in the liver, leading to a bioavailability of 25% and a peak concentration at 2–4 h . The peak is at 2 h after intramuscular (IM) administration. The elimination half-life is 12–15 h .

Result of Action

The most prominent effect of this compound at the cellular level is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, disorientation, and extrapyramidal symptoms .

Action Environment

Environmental factors such as temperature and light can influence the action, efficacy, and stability of this compound. For instance, thermal and photolytic degradation studies have shown that this compound can degrade under certain conditions . Furthermore, the formulation of this compound, such as in transdermal patches or fast dissolving sublingual films, can also affect its action and efficacy .

Biochemical Analysis

Biochemical Properties

Promethazine hydrochloride interacts with a variety of receptors, including histamine H1 receptors . By antagonizing these receptors, it can induce sedation, reduce pain, and treat allergic reactions . The compound’s effects generally last 4-6 hours but can last up to 12 hours .

Cellular Effects

This compound has a variety of effects on cells. It can cause central nervous system depression, resulting in sedation . It can also cause drowsiness, the most prominent central nervous system effect of this drug .

Molecular Mechanism

This compound exerts its effects at the molecular level predominantly through the antagonism of histamine H1 receptors . This antagonism can induce sedation, reduce pain, and treat allergic reactions .

Temporal Effects in Laboratory Settings

The effects of this compound generally last 4-6 hours but can last up to 12 hours . Over time, the compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce worm burden, egg production, hepatomegaly, and splenomegaly in a Schistosomiasis animal model . The treatment was introduced at an oral dose of 100 mg/kg of body weight for five successive days .

Metabolic Pathways

This compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .

Transport and Distribution

This compound is highly plasma protein bound (80–90%) with a large volume of distribution . The renal clearance of the sulfoxide approached the glomerular filtration rate, being 90 mL/min while that of promethazine was only 5.9 mL/min, suggesting significant tubular reabsorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of promethazine hydrochloride involves several steps:

Industrial Production Methods: In industrial settings, the production of high-purity this compound involves controlling raw material dosages, reaction temperatures, and pH levels. The process includes steps such as refluxing, neutralization, crystallization, and salification to ensure high yield and purity .

Chemical Reactions Analysis

Promethazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Promethazine can be oxidized to form sulfoxides.

    Reduction: Reduction reactions can convert sulfoxides back to promethazine.

    Substitution: Promethazine can undergo substitution reactions, particularly at the nitrogen atom in its structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides and reduced promethazine .

Scientific Research Applications

Promethazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Promethazine hydrochloride is unique due to its combination of antihistaminic, antiemetic, and sedative properties. Similar compounds include:

This compound stands out due to its broad range of applications and its effectiveness in treating multiple conditions.

Properties

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
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InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
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InChI Key

XXPDBLUZJRXNNZ-UHFFFAOYSA-N
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Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
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Molecular Formula

C17H20N2S.ClH, C17H21ClN2S
Record name PROMETHAZINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID3021192
Record name Promethazine hydrochloride
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Molecular Weight

320.9 g/mol
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Physical Description

Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Record name PROMETHAZINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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CAS No.

58-33-3
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Record name 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1)
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Melting Point

446 to 450 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Promethazine hydrochloride?

A1: this compound primarily acts as a competitive antagonist at histamine H1 receptors. [] This means it binds to these receptors, preventing histamine from binding and exerting its effects. []

Q2: What are the downstream effects of this compound binding to H1 receptors?

A2: By blocking H1 receptors, this compound reduces the effects of histamine, which include smooth muscle contraction, vasodilation, and increased capillary permeability. This leads to its antihistaminic, sedative, anti-motion sickness, antiemetic, and anticholinergic effects. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C17H20N2S·HCl and a molecular weight of 319.87 g/mol. []

Q4: Is there any spectroscopic data available regarding this compound?

A4: Several studies utilize various spectroscopic techniques for analysis, including:

  • UV-Vis Spectrophotometry: Used for quantification in pharmaceutical formulations based on characteristic absorption wavelengths. [, , ]
  • Near-Infrared Spectrometry: Employed for simultaneous determination of this compound with other compounds. []

Q5: What is known about the stability of this compound in intravenous solutions?

A5: this compound's stability in sodium chloride 0.9% solution has been investigated. Shelf-life was determined under various light and temperature conditions, showing degradation under UV and fluorescent light. []

Q6: Has the compatibility of this compound with other drugs during Y-site administration been studied?

A6: Yes, studies demonstrate the physical compatibility and chemical stability of this compound with metoclopramide hydrochloride and palonosetron hydrochloride during simulated Y-site administration. []

Q7: Are there alternative bases to traditional suppository bases for this compound formulations?

A7: Research suggests Irvingia gabonensis seed fat extract (dika fat) shows promise as a suppository base, exhibiting favorable physicochemical properties compared to cocoa butter, macrogol, and beeswax. []

Q8: Does the available research discuss the catalytic properties of this compound?

A8: The provided research papers primarily focus on the pharmaceutical applications of this compound, and do not delve into its catalytic properties.

Q9: Is there any information available on the computational chemistry studies related to this compound?

A9: The provided papers primarily focus on experimental analysis and do not include computational studies on this compound.

Q10: Does the research explore the structure-activity relationship of this compound and its derivatives?

A10: The provided research primarily focuses on this compound itself and does not delve into the SAR of its derivatives.

Q11: How does light exposure impact the stability of this compound?

A11: Studies show that this compound is susceptible to photodegradation. Exposure to UV and fluorescent light significantly reduce its shelf-life. [, ]

Q12: What strategies are explored for improving the bioavailability of this compound?

A12: Researchers have investigated transdermal drug delivery systems, specifically patches and gels, as a means to enhance this compound bioavailability by bypassing first-pass metabolism. [, ]

Q13: What types of polymers have been investigated for use in this compound transdermal patches?

A13: Hydropropyl methylcellulose (HPMC) polymers, particularly HPMC E5, HPMC E50, and HPMC E15, have been explored as potential matrix-forming agents in this compound transdermal patches. []

Q14: Are there formulations of this compound that offer faster disintegration and dissolution?

A14: Research highlights the successful development of this compound orally disintegrating tablets, offering significantly faster disintegration and dissolution compared to conventional tablets. []

Q15: Does the research discuss SHE regulations specific to this compound?

A15: The research papers primarily focus on analytical methods, formulations, and efficacy, and do not delve into specific SHE regulations related to this compound.

Q16: What is the bioavailability of this compound when administered orally?

A16: Despite having high permeability, the absolute oral bioavailability of this compound is only around 25% due to significant first-pass metabolism in the liver. [, ]

Q17: Has the bioequivalence of different this compound formulations been investigated?

A17: Yes, a human study compared the pharmacokinetic profiles of this compound suppositories (polyethylene glycol and cocoa butter-white wax based) and oral syrup, demonstrating bioequivalence between the syrup and polyethylene glycol suppositories. []

Q18: Are there any animal studies on the use of this compound for local anesthesia?

A18: While not specifically mentioned in the provided abstracts, one study mentions that the topical anesthetic value of this compound has been recognized and utilized for some time. []

Q19: Has this compound been investigated for its potential to reduce agitation in children during traumatic ocular examinations?

A19: Yes, a clinical trial found that administering this compound cough syrup to children before traumatic ocular examinations significantly reduced agitation levels compared to a placebo group. []

Q20: What is the effectiveness of combining this compound with cinepazide maleate in treating acute vertigo?

A20: Clinical studies indicate that this combination therapy demonstrates significant efficacy in managing acute vertigo, leading to faster symptom relief and improved quality of life compared to cinepazide maleate alone. [, ]

Q21: Does the research address the development of resistance to this compound?

A21: The provided research primarily focuses on analytical methods, formulations, and immediate effects, and does not delve into the development of resistance to this compound.

Q22: What are the potential risks associated with improper administration of this compound?

A22: While not extensively discussed in these abstracts, one study mentions that improper dilution or rapid administration of this compound can cause irreversible tissue damage, especially in cases of perivascular extravasation or unintentional intraarterial injection. []

Q23: What toxicological studies have been conducted on this compound?

A23: A comprehensive study by the National Toxicology Program (NTP) investigated the toxicology and carcinogenicity of this compound in rats and mice through long-term oral administration. []

Q24: What were the findings of the NTP study on the potential carcinogenicity of this compound?

A24: The NTP study found no evidence of carcinogenic activity in either rats or mice receiving this compound at the tested doses and durations. []

Q25: Are there efforts to develop targeted delivery systems for this compound?

A25: One study explored mucoadhesive microspheres of this compound for intranasal delivery, aiming to bypass first-pass metabolism and enhance its therapeutic efficacy for hypercholesterolemia. []

Q26: Does the research explore any biomarkers related to this compound's efficacy or safety?

A26: The provided research focuses on analytical methods, formulations, and clinical applications, and does not explore biomarkers associated with this compound.

Q27: What analytical techniques are commonly used to quantify this compound?

A27: Several methods are employed for quantifying this compound, including:

  • High-Performance Liquid Chromatography (HPLC): Widely used for both single and multi-component analysis in various matrices, including pharmaceuticals and biological samples. [, , , , , ]
  • Gas Liquid Chromatography (GLC): Employed with an electrolytic conductivity detector for separating and quantifying this compound in pharmaceutical formulations. [, ]
  • Spectrophotometry: Utilized for quantifying this compound based on its characteristic absorption spectra after specific chemical reactions. [, , , , , ]
  • Flame Emission Spectrophotometry: Employed for quantifying this compound after its reaction with potassium dichromate, which enhances potassium emission intensity. []
  • Resonance Light Scattering Technique: Offers high sensitivity in quantifying this compound by measuring the enhanced light scattering of a dye (Eosin B) in its presence. []
  • Chemiluminescence Detection: Used in flow injection analysis, where the chemiluminescent reaction between this compound and cerium (IV) enables its detection. []
  • Nephelometric Titration: A highly accurate method based on the formation of a this compound-tetraphenylboron colloid, the turbidity of which changes during titration with sodium tetraphenylboron. []
  • Anodic Stripping Voltammetry: Involves pre-concentrating this compound on the surface of a modified electrode before stripping it off, generating a current proportional to its concentration. []

Q28: Does the research discuss the environmental impact or degradation pathways of this compound?

A28: The provided research primarily focuses on the pharmaceutical aspects and analytical techniques related to this compound and doesn't include information about its environmental impact or degradation.

Q29: What parameters are typically considered when validating analytical methods for this compound?

A30: Analytical methods employed for this compound quantification undergo rigorous validation, ensuring accuracy, precision (repeatability and reproducibility), linearity, range, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. [, , , , , , , , , , , , , , , , , , ] These parameters ensure the method's suitability for its intended purpose.

Q30: How is the quality of this compound raw material and finished products ensured?

A31: Quality control measures involve adherence to strict pharmacopoeial standards and guidelines. Various tests are conducted throughout the manufacturing process to ensure the identity, purity, potency, and stability of this compound raw material and finished products. [, , , ]

Q31: Does this compound elicit any significant immunological responses?

A31: The provided research primarily focuses on this compound's pharmacological properties, analytical techniques, and formulations, without specific details on its potential to induce immunological responses.

Q32: Does the research provide insights into this compound's interactions with drug transporters or metabolizing enzymes?

A33: While the research acknowledges the significant first-pass metabolism of this compound, it doesn't delve into specific interactions with drug transporters or detail the enzymes involved in its metabolism. [, ]

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